molecular formula C10H15ClO3 B14402963 Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate CAS No. 87887-36-3

Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate

Cat. No.: B14402963
CAS No.: 87887-36-3
M. Wt: 218.68 g/mol
InChI Key: GOXVQLIEZHYRHL-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate is an organic compound with the molecular formula C10H15ClO3 It is a derivative of hexenoic acid and contains functional groups such as an ester, a ketone, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate can be achieved through several synthetic routes. One common method involves the esterification of 2-acetyl-2-chloro-5-methylhex-5-enoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving esters and ketones.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate involves interactions with various molecular targets. The ester and ketone functional groups can participate in nucleophilic addition and substitution reactions, while the chloro substituent can undergo nucleophilic displacement. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetyl-2-chlorohexanoate: Similar structure but lacks the double bond present in Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate.

    Methyl 2-acetyl-5-methylhex-5-enoate: Similar structure but lacks the chloro substituent.

    Methyl 2-chloro-5-methylhex-5-enoate: Similar structure but lacks the acetyl group.

Uniqueness

This compound is unique due to the presence of both the chloro and acetyl groups, as well as the double bond in its structure

Properties

CAS No.

87887-36-3

Molecular Formula

C10H15ClO3

Molecular Weight

218.68 g/mol

IUPAC Name

methyl 2-acetyl-2-chloro-5-methylhex-5-enoate

InChI

InChI=1S/C10H15ClO3/c1-7(2)5-6-10(11,8(3)12)9(13)14-4/h1,5-6H2,2-4H3

InChI Key

GOXVQLIEZHYRHL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(C(=O)C)(C(=O)OC)Cl

Origin of Product

United States

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